molecular formula C9H11N3O B2657675 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole CAS No. 1174882-04-2

5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole

Cat. No.: B2657675
CAS No.: 1174882-04-2
M. Wt: 177.207
InChI Key: ZVOUUAONDBPGMY-UHFFFAOYSA-N
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Description

5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole is a heterocyclic compound featuring a 1,2-oxazole core substituted at the 5-position with a pyrazole moiety.

Properties

IUPAC Name

5-(1-ethyl-5-methylpyrazol-4-yl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c1-3-12-7(2)8(6-10-12)9-4-5-11-13-9/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVOUUAONDBPGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2=CC=NO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to yield the desired oxazole compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

The compound exhibits diverse applications across several scientific domains:

Medicinal Chemistry

5-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole is being explored for its potential therapeutic properties. Its structure allows for interactions with biological targets, making it a candidate for drug development.

Case Study: Antiviral Activity
Recent studies have indicated that pyrazole derivatives can exhibit antiviral properties. For instance, compounds similar to this compound have been shown to inhibit the replication of various viruses, including HIV and influenza . This suggests that further investigation into the compound's antiviral efficacy could yield promising results.

Biological Research

In biological applications, the compound is utilized to study enzyme interactions and receptor binding. Its unique heterocyclic structure enables researchers to explore complex biochemical pathways.

Example of Biological Interaction:
Research has demonstrated that pyrazole derivatives can modulate the activity of specific enzymes and receptors, potentially leading to the development of new therapeutic agents targeting diseases such as cancer and viral infections .

Materials Science

The compound's unique chemical properties make it suitable for applications in materials science, particularly in the development of new polymers and coatings.

Application in Polymer Development:
Due to its ability to undergo various chemical reactions, this compound can serve as a building block for synthesizing novel polymeric materials with enhanced properties .

Data Table: Summary of Applications

Application AreaDescriptionExample/Case Study
Medicinal ChemistryPotential therapeutic agent for drug developmentAntiviral activity against HIV and influenza viruses
Biological ResearchStudy of enzyme interactions and receptor bindingModulation of enzyme activity related to cancer treatment
Materials ScienceDevelopment of new polymers and coatingsSynthesis of novel polymeric materials

Mechanism of Action

The mechanism of action of 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,2-Oxazole Derivatives

Compound Name Substituents Synthesis Method Key Properties/Activities References
This compound Pyrazole (1-ethyl, 5-methyl) at C5 Likely van Leusen* Not reported in evidence
5-(Thiophen-3-yl)oxazole (tfox) Thiophene at C5 van Leusen reaction Halogen bonding acceptor; used in cocrystallization studies
5-(Pyridin-3-yl)oxazole (pox) Pyridine at C5 van Leusen reaction Strong halogen bond acceptor; luminescent applications
2-Tolyl-5-(piperidin-1-ylsulfonyl)-1,3-oxazole-4-carbonitrile Tolyl and sulfonyl-piperidine groups Not specified High cytokinin-like activity in plant bioassays
Muscimol (Ibotenic acid derivative) 3-Isoxazolol with amino groups Natural product GABA receptor agonist; neuroactive
5-(2-Chloroquinolin-3-yl)oxazole Chloroquinoline at C5 van Leusen/Pd-catalyzed amidation Intermediate for anticancer carboxamides

*Inferred from analogous syntheses in .

Key Comparative Insights

(iii) Physicochemical Properties

  • The carboxylic acid derivative of the target compound (this compound-3-carboxylic acid) introduces acidity and hydrogen-bonding capacity, which could enhance binding to biological targets compared to non-ionizable analogues like tfox or pox .

Biological Activity

The compound 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole is a member of the oxazole family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties based on various research findings.

Chemical Structure

The molecular formula of this compound is C9H11N3OC_9H_{11}N_3O. The structure features a pyrazole ring fused with an oxazole moiety, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazole derivatives. For instance, a study investigating novel oxazolo[5,4-d]pyrimidine derivatives found that compounds structurally similar to this compound exhibited significant cytotoxicity against various cancer cell lines including A549 (lung carcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma) .

Case Study: Cytotoxicity Evaluation

In vitro evaluations revealed that several derivatives showed IC50 values ranging from 58.44 to 224.32 µM against these cancer cell lines. Notably, compounds with specific substituents demonstrated enhanced activity compared to standard chemotherapeutics like cisplatin and 5-fluorouracil .

CompoundCell LineIC50 (µM)Reference
3gHT2958.44 ± 8.75
3jHT2999.87 ± 10.90
3eHT29129.41 ± 10.04

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. Research indicates that these compounds can selectively inhibit COX enzymes, leading to reduced inflammation without significant gastrointestinal toxicity .

The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. For instance, some derivatives showed an IC50 value as low as 0.034 µM for COX-2 inhibition, indicating potent anti-inflammatory activity .

Antimicrobial Activity

Emerging evidence suggests that compounds containing the pyrazole and oxazole frameworks exhibit antimicrobial properties. A study on various alkaloids indicated that similar structures can effectively inhibit bacterial growth .

Evaluation of Antimicrobial Efficacy

In vitro tests have shown that certain derivatives possess significant antibacterial activity against common pathogens like Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL .

Q & A

Q. What are the common synthetic routes for 5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1,2-oxazole and its derivatives?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors such as ethyl acetoacetate, hydrazine derivatives, and appropriate ketones or aldehydes. For example, refluxing ethyl acetoacetate with phenylhydrazine in acetic acid yields pyrazole intermediates, which can undergo further alkylation or cyclization with oxazole-forming reagents. Ethanol or DMF-EtOH mixtures are common solvents for recrystallization . Optimization of reaction time (e.g., 8–10 hours for hydrazide coupling) and stoichiometry (equimolar ratios) is critical to maximize yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : 1H NMR and infrared (IR) spectroscopy are essential for confirming the core structure and functional groups (e.g., oxazole C-O-C stretching at ~1250 cm⁻¹). High-performance liquid chromatography (HPLC) ensures purity (>95% by area normalization), while elemental analysis (C, H, N) validates molecular composition. Mass spectrometry (ESI-TOF) provides molecular ion peaks for exact mass confirmation .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies by storing the compound at different temperatures (-20°C, 4°C, 25°C) and humidity levels (0–75% RH) over 1–6 months. Monitor degradation via HPLC and compare peak area reductions. For example, oxazole derivatives with electron-withdrawing groups (e.g., trifluoromethyl) may exhibit enhanced stability due to reduced hydrolytic susceptibility .

Advanced Research Questions

Q. What strategies can resolve contradictory data in biological activity studies of pyrazole-oxazole hybrids?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antifungal vs. antibacterial efficacy) may arise from assay variability or structural isomerism. Perform dose-response curves across multiple cell lines or microbial strains, and validate results using orthogonal assays (e.g., fluorescence-based enzymatic inhibition vs. colony-counting). Molecular docking (e.g., using PDB: 3LD6 for lanosterol 14α-demethylase) can rationalize target selectivity .

Q. How can computational methods guide the optimization of pyrazole-oxazole derivatives for enhanced target binding?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) to predict binding affinities toward targets like kinases or cytochrome P450 enzymes. Focus on substituent effects: bulky groups (e.g., 4-methoxyphenyl) may improve hydrophobic interactions, while electron-deficient oxazoles enhance π-π stacking. Validate predictions with SPR (surface plasmon resonance) for binding kinetics .

Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound class?

  • Methodological Answer : Develop a congeneric series with systematic substitutions (e.g., varying alkyl chains on the pyrazole ring or introducing halogens on the oxazole). Test all derivatives in standardized pharmacological assays (e.g., MIC for antimicrobial activity, IC50 for enzyme inhibition). Use multivariate analysis (PCA or PLS) to correlate structural descriptors (logP, polar surface area) with bioactivity .

Q. How can researchers mitigate byproduct formation during multi-step syntheses of pyrazole-oxazole hybrids?

  • Methodological Answer : Byproducts often arise from incomplete cyclization or competing alkylation pathways. Employ reaction monitoring (TLC or in-situ IR) to identify critical intermediates. For example, sodium acetate in glacial acetic acid suppresses side reactions during hydrazide coupling . Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) before proceeding to subsequent steps .

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